N-[(2-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide
Description
Properties
Molecular Formula |
C17H21NO3S |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-12-9-13(2)17(14(3)10-12)22(19,20)18-11-15-7-5-6-8-16(15)21-4/h5-10,18H,11H2,1-4H3 |
InChI Key |
PRFUHFMKTNCRRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=CC=C2OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2-methoxybenzylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
Medicinal Chemistry
N-[(2-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide has been studied for its potential therapeutic effects against various diseases, including cancer and bacterial infections. Its structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Case Study: Antitumor Activity
Research has shown that derivatives of benzenesulfonamides exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds similar to this compound have demonstrated effectiveness against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells, with IC50 values ranging from 7 to 24 µM . The mechanism of action involves the induction of apoptosis in cancer cells, highlighting the compound's potential as an anticancer agent.
Biological Research
In biological research, this compound serves as a tool for studying various pathways and molecular targets. Its unique chemical properties enable researchers to investigate the interactions between drugs and biological systems.
Biological Pathways
This compound is utilized to explore enzyme activity modulation and receptor interactions. These studies are crucial for understanding disease mechanisms and developing targeted therapies.
Industrial Applications
The compound's chemical properties also lend themselves to industrial applications. It can be used in the synthesis of new materials and in chemical processes due to its stability and reactivity.
Synthesis of New Compounds
Recent advancements have involved the catalytic enantioselective synthesis of N-C axially chiral sulfonamides using this compound as a precursor. The ability to create chiral centers is essential for developing pharmaceuticals with specific biological activities .
Summary of Findings
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to interfere with enzymatic processes. Additionally, the methoxyphenylmethyl group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key analogs and their distinguishing features:
*Calculated based on molecular formula C₁₇H₂₁NO₃S.
Key Observations:
- Substituent Electronics : The target compound’s 2-methoxyphenylmethyl group is electron-donating, contrasting with electron-withdrawing substituents (e.g., Cl, F, CF₃) in analogs like CID 854307 and m-3M3FBS. Electron-withdrawing groups enhance π-stacking interactions in receptor binding (e.g., m-3M3FBS activates PLC) .
- Steric Effects: Bulky substituents (e.g., quinolin-3-yloxy in compound 14) reduce activity, suggesting that the target’s methoxy group may offer a balance between steric hindrance and electronic effects .
- Biological Activity : m-3M3FBS (trifluoromethyl analog) demonstrates robust BDNF release via PLC activation, while methyl-substituted analogs (e.g., compound 14) show diminished activity, highlighting the critical role of substituent choice .
Physicochemical and Crystallographic Comparisons
- Crystal Packing: Analogs such as N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-TMB () crystallize in monoclinic systems (space group P2₁/n) with distinct unit cell parameters (a = 10.2583 Å, b = 17.4727 Å). The target compound’s methoxy group may influence packing efficiency and intermolecular interactions (e.g., hydrogen bonding) .
- Solubility : The methoxy group in the target compound likely enhances solubility in polar solvents compared to halogenated analogs (e.g., CID 854307), which exhibit higher lipophilicity .
Biological Activity
N-[(2-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C15H19NO2S
- Molar Mass : 281.39 g/mol
- Structural Characteristics : The compound features a sulfonamide group that is essential for its biological activity. The presence of the methoxyphenyl and trimethylbenzene moieties contributes to its solubility and reactivity.
The biological activity of this compound is primarily attributed to its ability to mimic para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. This inhibition disrupts folic acid synthesis in bacteria, leading to antimicrobial effects. Additionally, the compound may exhibit anti-inflammatory properties by modulating various signaling pathways involved in inflammation.
Antimicrobial Activity
Studies have shown that sulfonamides, including this compound, possess significant antibacterial properties. The compound has been tested against various bacterial strains with promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Activity
Research indicates that this compound may also exert anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages:
Case Studies
-
In Vitro Evaluation of Anticancer Properties :
A study evaluated the compound's effects on various cancer cell lines. While it did not show significant cytotoxicity against solid tumors, it exhibited selective inhibition against leukemia cell lines with an IC50 value of 10 µM . -
Antioxidant Activity Assessment :
The antioxidant capacity was measured using DPPH and ABTS assays. The compound showed moderate scavenging activity with an IC50 value of 52.77 µg/mL in the DPPH assay . -
Enzyme Interaction Studies :
The compound was used as a probe to study enzyme interactions in biological systems. It demonstrated a binding affinity for several enzymes involved in metabolic pathways, suggesting potential applications in drug design .
Future Directions
Research into this compound is ongoing, with several avenues being explored:
- Synthesis of Derivatives : Modifying the structure to enhance potency and selectivity against specific targets.
- Combination Therapies : Investigating synergistic effects when used alongside other antimicrobial or anti-inflammatory agents.
- Clinical Trials : Further evaluation in clinical settings to assess efficacy and safety profiles.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[(2-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide, and how can reaction efficiency be optimized?
- Methodology :
- Step 1 : Sulfonation of 2,4,6-trimethylbenzene to generate the sulfonyl chloride intermediate using chlorosulfonic acid under controlled temperatures (0–5°C).
- Step 2 : Nucleophilic substitution with (2-methoxyphenyl)methylamine in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C .
- Optimization : Apply factorial design to test variables like solvent polarity, catalyst loading (e.g., triethylamine), and reaction time. Use HPLC to monitor purity and yield .
Q. Which analytical techniques are critical for structural elucidation of this sulfonamide?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and methoxy group integration .
- X-ray Crystallography : Resolve stereochemical ambiguities and confirm crystal packing, as demonstrated for analogous sulfonamides in crystallographic studies .
- Infrared Spectroscopy (IR) : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bending modes .
Q. What biological activities are associated with structurally related sulfonamides, and how can these inform preliminary assays?
- Key Activities : Antimicrobial, anti-convulsant, and enzyme inhibition (e.g., phospholipase C) .
- Assay Design :
- Microbial Growth Inhibition : Test against Gram-positive/negative bacteria using agar diffusion.
- Enzyme Activity Assays : Measure IC50 values via fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the reactivity of this sulfonamide in nucleophilic substitution reactions?
- Electronic Effects : The electron-donating methoxy group on the benzyl moiety enhances nucleophilicity at the amine, while the 2,4,6-trimethyl groups on the benzene ring create steric hindrance, slowing electrophilic attack .
- Computational Validation : Use density functional theory (DFT) to map electrostatic potential surfaces and identify reactive sites .
Q. What strategies address contradictions in biological activity data across different experimental models?
- Resolution Approaches :
- Orthogonal Assays : Compare enzyme inhibition (e.g., purified phospholipase C) with cell-based viability assays to distinguish direct vs. indirect effects .
- Meta-Analysis : Statistically aggregate data from multiple studies while controlling for variables like solvent choice (DMSO vs. aqueous buffers) .
Q. How can computational tools improve the design of sulfonamide derivatives with enhanced target binding?
- Methods :
- Molecular Docking : Screen derivatives against crystal structures of target enzymes (e.g., cyclooxygenase-2) to predict binding affinities .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide synthetic prioritization .
Q. What advanced techniques optimize large-scale synthesis while maintaining high purity?
- Process Optimization :
- Flow Chemistry : Enhance mixing and heat transfer for sulfonation steps, reducing side-product formation .
- In-Line Analytics : Implement PAT (Process Analytical Technology) with real-time HPLC monitoring to adjust parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
